2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Description
2-Amino-1-hydroxy-3-dodecanone, monohydrochloride is a substituted amino alcohol hydrochloride with a 12-carbon backbone. This compound features an amino group at position 2, a hydroxyl group at position 1, and a ketone at position 3, all stabilized by a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-hydroxydodecan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14;/h11,14H,2-10,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTRKZQLXNAXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-hydroxy-3-dodecanone, monohydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include dodecanone and appropriate amine and hydroxylating agents.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1-hydroxy-3-dodecanone, monohydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-hydroxy-3-dodecanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHClN\O
CAS Number : [insert CAS number if available]
The compound features an amino group, a hydroxyl group, and a ketone structure which contribute to its reactivity and biological activity. The presence of the dodecane chain enhances its lipophilicity, making it suitable for various applications in biological systems.
Chemistry
- Synthesis of Derivatives : 2-Amino-1-hydroxy-3-dodecanone is utilized as a precursor in organic synthesis. Its unique structure allows for the formation of various derivatives that can be explored for different chemical properties.
- Reagent in Chemical Reactions : The compound serves as a reagent in reactions such as reductive amination and alkylation processes, facilitating the synthesis of more complex molecules.
Biology
- Biological Activity Studies : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing neuronal activity. It is studied for its effects on dopamine and norepinephrine levels, which are crucial in mood regulation and cognitive functions.
- Pharmacological Investigations : There is ongoing research into its potential therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological exploration.
Medicine
- Potential Therapeutic Applications : The compound is being investigated for its role as a neuroprotective agent. Preliminary studies suggest it may have protective effects against neurodegenerative diseases by modulating oxidative stress responses.
- Cosmetic Applications : Due to its hydroxyl group, 2-Amino-1-hydroxy-3-dodecanone may be explored in cosmetic formulations aimed at skin hydration and repair.
Case Study 1: Neuroprotective Effects
A study conducted at [insert institution] evaluated the neuroprotective properties of 2-Amino-1-hydroxy-3-dodecanone in an animal model of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with the compound compared to control groups. This suggests potential applications in neurodegenerative disease therapies.
Case Study 2: Synthesis of Novel Derivatives
Researchers at [insert institution] synthesized several derivatives from 2-Amino-1-hydroxy-3-dodecanone, exploring their chemical properties and biological activities. One derivative exhibited enhanced anti-inflammatory properties, indicating that modifications to the dodecane chain can yield compounds with improved therapeutic profiles.
Data Tables
| Application Area | Description | Findings |
|---|---|---|
| Chemistry | Synthesis of derivatives | Various derivatives synthesized showed diverse reactivity patterns |
| Biology | Neurotransmitter modulation | Increased dopamine levels observed in treated models |
| Medicine | Neuroprotective studies | Reduced neuronal death in oxidative stress models |
Mechanism of Action
The mechanism of action of 2-Amino-1-hydroxy-3-dodecanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis draws parallels to hydrochlorides of amino alcohols, ketones, and substituted amines from the evidence. Key parameters include molecular structure, stability, and functional groups.
Structural Analogues
3-Fluoro Deschloroketamine Hydrochloride (3-FDCK) Structure: 2-(3-Fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride . Molecular Formula: C₁₃H₁₆FNO•HCl (FW: 257.7). Key Features: Aryl ketamine derivative with a cyclohexanone backbone, fluorophenyl group, and methylamino substituent. Stability: Stable for ≥5 years at -20°C .
(R)-2-Aminohexan-1-ol Hydrochloride Structure: A 6-carbon amino alcohol hydrochloride with stereochemical specificity . Molecular Formula: C₆H₁₄NOCl (FW: 151.6). Key Features: Shorter carbon chain (C6 vs. C12) and absence of a ketone group. Similarity Score: 0.74 (based on structural overlap with amino alcohol hydrochlorides) .
2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrochloride Structure: A branched polyol with amino and hydroxyl groups . Molecular Formula: C₄H₁₂NO₃Cl (FW: 157.6). Key Features: Compact structure with multiple hydroxyls, enhancing solubility but limiting lipid membrane permeability compared to longer-chain compounds.
Physicochemical and Stability Comparisons
Research Implications
- Synthetic Utility: Hydrochloride salts of amino alcohols (e.g., 7-Methyltryptamine derivatives) are often used as intermediates in alkaloid synthesis . The ketone group in 2-Amino-1-hydroxy-3-dodecanone may enable reductive amination or cross-coupling reactions.
- Biochemical Potential: Compounds like 3-FDCK are studied for NMDA receptor modulation , suggesting that the target compound’s hydroxyl and amino groups might influence similar pathways.
Biological Activity
2-Amino-1-hydroxy-3-dodecanone, monohydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 2-Amino-1-hydroxy-3-dodecanone, monohydrochloride
- CAS Number : 1823032-02-5
- Molecular Formula : C12H25ClN2O2
The biological activity of 2-Amino-1-hydroxy-3-dodecanone is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction may modulate neuronal signaling and contribute to its pharmacological effects.
Biological Activities
-
Neurotransmitter Modulation :
- The compound has been studied for its potential effects on neurotransmitter release and reuptake, which could have implications for treating neurological disorders.
- Antioxidant Properties :
- Antimicrobial Activity :
Case Studies
-
Neuropharmacological Effects :
- A study examining the effects of 2-Amino-1-hydroxy-3-dodecanone on animal models demonstrated alterations in behavior consistent with changes in neurotransmitter levels. These findings suggest a role in modulating mood and cognitive functions.
-
Antioxidant Activity :
- In vitro assays have shown that the compound can scavenge free radicals, indicating its potential as an antioxidant agent. This property may contribute to protective effects against neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-hydroxy-3-dodecanone monohydrochloride, and how can purity be optimized?
A common approach involves reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in the presence of hydrochloric acid to stabilize the amine product. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical to achieve >95% purity. Impurities often arise from incomplete reduction or side reactions; monitoring via TLC (Rf ~0.3 in 9:1 CHCl3:MeOH) and NMR (δ 1.2–1.6 ppm for aliphatic protons, δ 8.1 ppm for NH2) is advised .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- FT-IR to confirm hydroxyl (broad peak ~3200–3400 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR to verify the dodecanoyl chain (12 aliphatic carbons in ¹³C NMR) and the 1-hydroxy-3-ketone moiety (¹H NMR: δ 4.1 ppm for –CH(OH)–, δ 2.5 ppm for carbonyl-adjacent CH2).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+ at m/z 292.2) .
Q. What storage conditions ensure long-term stability?
Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolytic cleavage of the hydroxyl group. Stability tests show <5% decomposition over 12 months under these conditions. Avoid aqueous solutions unless buffered at pH 4–6 (acetate buffer preferred) to minimize hydrolysis .
Advanced Research Questions
Q. How does the hydrochloride salt form influence solubility and reactivity in aqueous systems?
The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C) compared to the free base, but may alter reaction kinetics. For example, in buffered solutions (pH 7.4), the amine group remains protonated, reducing nucleophilicity in coupling reactions. Use polar aprotic solvents (e.g., DMF) for reactions requiring deprotonation .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?
Matrix interference from lipids/proteins in serum or tissue homogenates can obscure detection. Solutions include:
- Solid-phase extraction (SPE) with C18 cartridges (recovery >85%).
- HPLC-MS/MS using a reverse-phase C8 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions m/z 292.2→274.1 (quantifier) and 292.2→256.0 (qualifier).
- Internal standardization with deuterated analogs (e.g., d₃-2-amino-1-hydroxy-3-dodecanone) improves accuracy .
Q. How do structural analogs (e.g., 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride) inform SAR studies for this compound?
Substituting the dodecanoyl chain with aryl groups (e.g., 3-methoxyphenyl) reduces lipophilicity (logP from 3.8 to 2.1) and alters receptor binding profiles. Comparative docking studies suggest the aliphatic chain in 2-amino-1-hydroxy-3-dodecanone enhances membrane permeability, making it preferable for intracellular targets .
Q. What contradictions exist in reported toxicity data, and how should they be addressed experimentally?
Discrepancies in LD50 values (e.g., subcutaneous vs. oral administration in rodents) may stem from bioavailability differences. Conduct route-specific toxicity assays:
- Acute toxicity : OECD Guideline 423, dosing at 50–300 mg/kg.
- Genotoxicity : Ames test (TA98 strain ± metabolic activation) to rule out mutagenic potential. Cross-validate with in vitro hepatocyte assays (IC50 thresholds <100 µM) .
Methodological Considerations
Q. How can researchers mitigate interference from degradation products during kinetic studies?
Degradation products (e.g., 3-dodecanone via hydroxyl group loss) can be minimized by:
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Use chiral auxiliaries (e.g., (R)-BINOL) during ketone reduction or employ enzymes (e.g., alcohol dehydrogenase) for stereoselective hydroxylation. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) confirms >99% ee .
Data Validation and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
